For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of Dibromoacetonitrile
This technical guide provides a comprehensive overview of the chemical and physical properties, reactivity, synthesis, analysis, and metabolic pathways of dibromoacetonitrile (DBAN). The information is compiled from various scientific sources to support research and development activities.
General and Chemical Identity
Dibromoacetonitrile is an organic compound classified as an aliphatic nitrile.[1][2] It is recognized as a disinfection byproduct in drinking water, formed when chlorine reacts with natural organic matter in the presence of bromide.[3] It also sees use as an antimicrobial component in industrial fluids.[3]
| Identifier | Value | Source |
| CAS Registry Number | 3252-43-5 | [3][4][5] |
| IUPAC Name | 2,2-Dibromoacetonitrile | [1][3] |
| Synonyms | Acetonitrile, dibromo-; Dibromocyanomethane | [3][6][7] |
| Molecular Formula | C₂HBr₂N | [3][4][5] |
| Molecular Weight | 198.84 g/mol | [1][3][4] |
| Canonical SMILES | C(#N)C(Br)Br | [1][5][7] |
| InChI Key | NDSBDLSWTGLNQA-UHFFFAOYSA-N | [1][5][7] |
Physical and Chemical Properties
Dibromoacetonitrile is a colorless to pale-yellow or clear amber oily liquid with an organohalide odor.[1][3][7]
| Property | Value | Conditions | Source |
| Density | 2.369 g/cm³ | at 20 °C | [3][8] |
| 2.296 g/cm³ | at 25 °C | [5] | |
| 2.434 g/cm³ | [9] | ||
| Boiling Point | 169 °C | at 760 mmHg | [3] |
| 68 °C | at 24 mmHg | [3] | |
| 67-69 °C | at 24 mmHg | [5][10][11] | |
| 70-72 °C | at 20 mmHg | [8] | |
| Melting Point | Not available | [11] | |
| Flash Point | > 200 °F (> 93.3 °C) | [1][6] | |
| 37 °C | [10][12] | ||
| 31.9 °C | [9] | ||
| Solubility | Slightly soluble in water | [1][3][9] | |
| 5 to 10 mg/mL | at 21.5 °C (70.7 °F) | [1][6][9] | |
| Soluble in chloroform, acetone, ether | [7][10][12] | ||
| Sparingly soluble in methanol | [10][12] | ||
| Vapor Pressure | 0.3 mmHg | at 25 °C | [3] |
| 2 mmHg | at 50 °C (122 °F) | [6][9] | |
| 15 mmHg | at 70 °C (158 °F) | [6][9] | |
| 48 mmHg | at 95 °C (203 °F) | [6][9] | |
| Octanol/Water Partition Coefficient (log P) | 0.420 | [3] | |
| 1.7 | Computed | [1] | |
| Refractive Index | 1.5393 | at 20 °C/D | [1] |
| 1.540–1.542 | at 25 °C/D | [8] | |
| 1.538-1.543 | [10][12] |
Spectroscopic Data
Spectroscopic data for dibromoacetonitrile have been reported, providing the basis for its identification and structural elucidation.[3]
| Spectrum Type | Data Reference |
| ¹H NMR | Spectra are available in chemical databases.[1][13] |
| ¹³C NMR | Data has been reported.[3] |
| Infrared (IR) | IR spectra have been reported and are available in the NIST Chemistry WebBook and other collections.[1][3][14][15] |
| Mass Spectrometry (MS) | Electron ionization mass spectra are available from the NIST Mass Spectrometry Data Center.[1][14][16] |
| Raman | FT-Raman spectra are available.[1] |
Reactivity and Stability
Stability: Dibromoacetonitrile may be sensitive to prolonged exposure to air and light.[1][9] Traces of basic impurities can cause it to become discolored.[8]
Reactivity and Incompatibilities: The compound is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[6][9] Mixing with strong oxidizing acids can lead to extremely violent reactions.[6][9] The combination of bases and nitriles can produce toxic hydrogen cyanide gas.[6][9]
Hydrolysis: Dibromoacetonitrile undergoes hydrolysis in water, a process that is faster in alkaline conditions and in the presence of chlorine.[3] Within 10 days, approximately 5% is lost to hydrolysis at pH 6, and 20% is lost at pH 8.[3] Hydrolysis ultimately forms carbon dioxide, ammonia, and bromide ions through a sequence of degradation products including dibromoacetamide and dibromoacetic acid.[17]
Atmospheric Reaction: In the atmosphere, it reacts very slowly with photochemically produced hydroxyl radicals, with a calculated half-life of about 560-696 days.[1][3]
Hazardous Decomposition: When heated to decomposition, it emits highly toxic fumes of nitrogen oxides, hydrogen bromide, and cyanide.[1][6][9]
Experimental Protocols
Synthesis of Dibromoacetonitrile
A common laboratory-scale synthesis involves the reaction of cyanoacetic acid with N-bromosuccinimide (NBS).[3][8]
Methodology:
-
Reaction Setup: A solution of cyanoacetic acid (0.75 mole) in 750 ml of cold water is placed in a 2-liter beaker equipped with a mechanical stirrer.[8]
-
Addition of Reagent: N-bromosuccinimide (1.5 moles) is added in portions over approximately 6 minutes with efficient stirring. The reaction is slightly exothermic, and dibromoacetonitrile separates as a heavy oil.[8]
-
Reaction Completion and Cooling: The reaction is typically complete within 20 minutes. The reaction vessel is then placed in an ice bath to cool for 2 hours, during which a significant portion of the succinimide byproduct precipitates.[8]
-
Workup: The precipitated succinimide is removed by filtration. The organic layer from the filtrate is separated, and the aqueous phase is extracted with methylene chloride.[8]
-
Purification: The combined organic layers are washed with a 5% sodium hydroxide solution and then with water. The solution is dried over anhydrous sodium sulfate.[8]
-
Distillation: The methylene chloride is removed by distillation at atmospheric pressure. The final product, dibromoacetonitrile, is then purified by vacuum distillation, collecting the fraction at 70–72°C/20 mmHg.[8]
Analytical Methods
Dibromoacetonitrile is often analyzed as a disinfection byproduct in water samples.
Method 1: Gas Chromatography (GC)
-
Principle: This is a standard method for the determination of dibromoacetonitrile in drinking water.[3]
-
Sample Preparation: Liquid-liquid extraction is used to transfer the analyte from the aqueous sample into an organic solvent.[3]
-
Detection: An Electron Capture Detector (ECD) is highly effective for halogenated compounds like dibromoacetonitrile, providing a low limit of detection, reported to be 0.034 μg/L.[3]
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS)
-
Principle: LC/MS/MS allows for the direct measurement of haloacetonitriles in water samples, often without extensive sample preparation.[18]
-
Chromatography: A phenyl column is effective for separating dibromoacetonitrile from other haloacetonitriles.[18]
-
Ionization: Atmospheric pressure chemical ionization (APCI) is a suitable ionization method.[18]
-
Detection: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This method has been shown to be effective for quantifying dibromoacetonitrile in tap water at concentrations relevant to water quality management targets.[18]
Metabolism and Biological Pathways
In mammals, dibromoacetonitrile is metabolized primarily through conjugation with glutathione (GSH).[3] This reaction can lead to the formation of glutathionyl acetonitrile. The depletion of GSH has been shown to significantly decrease the metabolism of dibromoacetonitrile.[3] Covalent binding to tissue sulfhydryls is another potential metabolic outcome.[3] An alternative pathway suggests that haloacetonitriles can be metabolized to hydroxyacetonitriles, which may subsequently release cyanide. The cyanide is then detoxified by the enzyme rhodanese to form thiocyanate, which is excreted in the urine.[1][3]
References
- 1. Dibromoacetonitrile | C2HBr2N | CID 18617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Laboratories for the analysis of 2,2-Dibromo-3-nitrilopropionamide (DBNPA; CAS: 10222-01-2) and dibromoacetonitrile (DBAN; CAS: 3252-43-5) - Analytice [analytice.com]
- 3. DIBROMOACETONITRILE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. DIBROMOACETONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. CAS 3252-43-5: Dibromoacetonitrile | CymitQuimica [cymitquimica.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. echemi.com [echemi.com]
- 10. 3252-43-5 CAS MSDS (DIBROMOACETONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. DIBROMOACETONITRILE CAS#: 3252-43-5 [m.chemicalbook.com]
- 13. DIBROMOACETONITRILE(3252-43-5) 1H NMR spectrum [chemicalbook.com]
- 14. Acetonitrile, dibromo- [webbook.nist.gov]
- 15. Acetonitrile, dibromo- [webbook.nist.gov]
- 16. Acetonitrile, dibromo- [webbook.nist.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. lcms.cz [lcms.cz]
